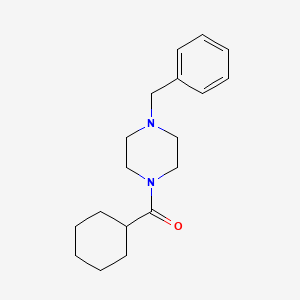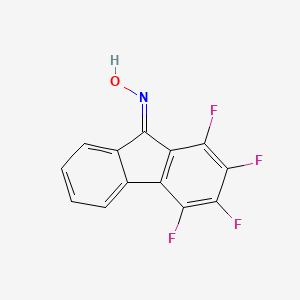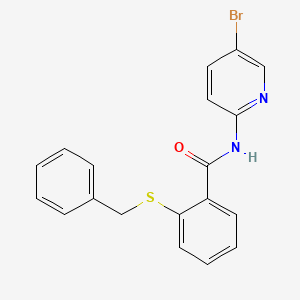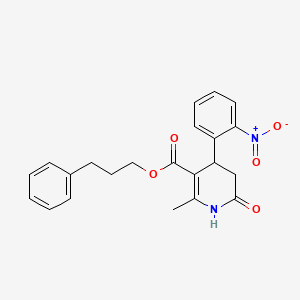![molecular formula C23H18N2O B5918132 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. The compound has also been shown to inhibit the activity of specific enzymes involved in the biosynthesis of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole in lab experiments is its diverse biological activities. The compound can be used to study various biological processes such as cell proliferation, apoptosis, and inflammation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole. One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the identification of new biological activities of the compound, which can lead to the development of new drugs for the treatment of various diseases. Furthermore, the compound can be used as a lead compound for the development of new analogs with improved biological activities.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its diverse biological activities. The compound has been synthesized using various methods and has shown promising results in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to develop new analogs with improved biological activities.
Méthodes De Synthèse
The synthesis of 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole has been reported in several research articles. One of the most commonly used methods involves the condensation of 2-aminobenzylamine with isatin in the presence of acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain this compound.
Applications De Recherche Scientifique
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(5-benzylindolo[3,2-b]indol-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-16(26)25-21-14-8-6-12-19(21)22-23(25)18-11-5-7-13-20(18)24(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHHHRLEXDKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)

![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)

